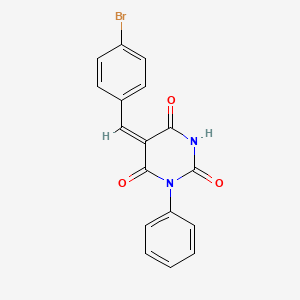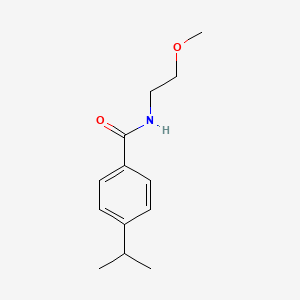
5-cyclohexyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Vue d'ensemble
Description
5-cyclohexyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as CCT129202, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of thioxodihydropyrimidinedione derivatives and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of 5-cyclohexyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting DHODH, 5-cyclohexyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione disrupts the synthesis of DNA and RNA, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
5-cyclohexyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and reduction of inflammation. In addition, 5-cyclohexyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to protect neurons from degeneration and improve cognitive function in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-cyclohexyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its high potency and selectivity for DHODH inhibition. This allows for the specific targeting of cancer cells or inflammatory pathways, while minimizing off-target effects. However, one of the limitations of using 5-cyclohexyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is its low solubility in aqueous solutions, which can limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for the research and development of 5-cyclohexyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One potential application is in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis, where inhibition of DHODH has been shown to reduce inflammation. Another potential application is in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease, where 5-cyclohexyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has shown promising results in protecting neurons from degeneration. Additionally, further research is needed to optimize the synthesis and formulation of 5-cyclohexyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione for improved solubility and bioavailability.
Applications De Recherche Scientifique
5-cyclohexyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several in vitro and in vivo studies have demonstrated the efficacy of 5-cyclohexyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in inhibiting the growth and proliferation of cancer cells, reducing inflammation, and protecting neurons from degeneration.
Propriétés
IUPAC Name |
5-cyclohexyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c13-8-7(6-4-2-1-3-5-6)9(14)12-10(15)11-8/h6-7H,1-5H2,(H2,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDKMRWZYDZMHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2C(=O)NC(=S)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809949 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Cyclohexyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[3-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-4-methoxybenzylidene]-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarbohydrazide](/img/structure/B4843176.png)
![2-methyl-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B4843182.png)

![N-[3-chloro-4-(4-chlorophenoxy)phenyl]-6-methoxy-2-methyl-4-quinolinamine](/img/structure/B4843190.png)
![N-[4-(aminosulfonyl)phenyl]-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide](/img/structure/B4843196.png)
![(3aR,7aS)-2-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4843202.png)

![methyl 7-methyl-3-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4843222.png)
![2-[1-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethyl]-9-(difluoromethyl)-7-phenylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4843230.png)
![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(2-nitrophenoxy)acetamide](/img/structure/B4843252.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-isopropylthiourea](/img/structure/B4843267.png)

![3-[(3-nitrobenzyl)thio]-1H-1,2,4-triazol-5-amine](/img/structure/B4843272.png)
![methyl 3-[(4-methylbenzyl)thio]propanoate](/img/structure/B4843278.png)